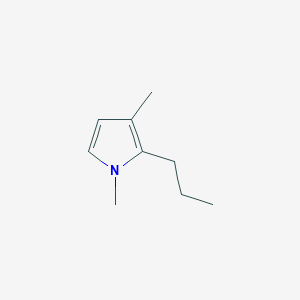

1,3-Dimethyl-2-propyl-1H-pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-2-propyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 2 on the pyrrole ring. Pyrroles are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-propyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of acyl bromides with pyrrole derivatives under reflux conditions, followed by cyclization to form the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, nitro groups, acidic conditions

Major Products Formed

Oxidation: Pyrrole oxides

Reduction: Reduced pyrrole derivatives

Substitution: Halogenated or nitro-substituted pyrroles

Scientific Research Applications

1,3-Dimethyl-2-propyl-1H-pyrrole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored as a pharmacophore in drug design and development for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,3-Dimethyl-2-propyl-1H-pyrrole can be compared with other similar pyrrole derivatives:

1,3-Dimethylpyrrole: Lacks the propyl group at position 2, resulting in different chemical and biological properties.

2,4-Dimethylpyrrole: Has methyl groups at positions 2 and 4, leading to variations in reactivity and applications.

1,3,5-Trimethylpyrrole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for various specialized applications .

Biological Activity

1,3-Dimethyl-2-propyl-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. Its unique substitution pattern—two methyl groups at positions 1 and 3 and a propyl group at position 2—imparts distinct chemical properties that are of significant interest in biological research. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N

- Molecular Weight : Approximately 113.19 g/mol

- Structure : Contains a pyrrole ring with specific substituents affecting its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . Preliminary studies suggest its effectiveness against various bacterial strains, indicating a mechanism that may involve enzyme inhibition associated with microbial growth.

Mechanism of Action :

- The compound interacts with enzymes critical for microbial survival, potentially leading to inhibition of growth and proliferation.

- Molecular docking studies have shown binding affinity to specific enzymes, suggesting a targeted approach in its antimicrobial action.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . Various studies have highlighted its ability to inhibit cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : Research has demonstrated that this compound can induce cell cycle arrest in cancer cells, particularly at the S phase, which is crucial for DNA synthesis .

- Kinase Inhibition : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as CDK2 and GSK3 alpha. This inhibition is associated with reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using standard disk diffusion methods. The results indicated significant inhibition zones for Gram-positive bacteria, suggesting strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Study 2: Anticancer Activity in MCF-7 Cells

Another study focused on the anticancer effects of the compound on MCF-7 cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

Properties

Molecular Formula |

C9H15N |

|---|---|

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1,3-dimethyl-2-propylpyrrole |

InChI |

InChI=1S/C9H15N/c1-4-5-9-8(2)6-7-10(9)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

VJYVZZIKHDBZLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CN1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.